molecular formula C25H26ClN3O3S B3217339 2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177735-09-9

2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B3217339
CAS RN: 1177735-09-9
M. Wt: 484 g/mol
InChI Key: XVDRUVKDIWJCNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including a benzoyl group, an amide group, and a tetrahydrothieno[2,3-c]pyridine core. These groups could potentially interact with biological targets through various non-covalent interactions .

Mechanism of Action

Target of Action

The compound, also known as Asciminib , primarily targets the ABL myristoyl pocket . This pocket is a part of the ABL protein kinase, which plays a crucial role in cell division and is often associated with certain types of cancer .

Mode of Action

Asciminib operates by binding to the allosteric site of the ABL protein kinase . This binding results in the inhibition of the bcr-abl activity . This unique mode of action allows Asciminib to overcome resistance mutations that affect most ATP-competitive active site inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Asciminib involves the regulation of the ABL protein kinase . In the wild-type protein, when the myristoylated N-terminus binds to the allosteric site, the kinase has reduced activity . In the mutant fusion protein, which lacks the myristoylated n-terminus domain, the fusion protein is constitutively active . Asciminib’s binding to the allosteric site inhibits this constitutive activity .

Result of Action

The primary result of Asciminib’s action is the inhibition of the bcr-abl activity . This inhibition can lead to a decrease in the proliferation of cancer cells, particularly in cases of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Asciminib These factors can include the patient’s overall health, the presence of other medications, and individual genetic factors that can affect drug metabolism.

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. This could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S.ClH/c1-15(2)28-13-12-19-20(14-28)32-25(21(19)23(26)30)27-24(31)18-10-8-17(9-11-18)22(29)16-6-4-3-5-7-16;/h3-11,15H,12-14H2,1-2H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDRUVKDIWJCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
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2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Benzoylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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